molecular formula C11H10N2O B1349989 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350988-62-4

3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1349989
M. Wt: 186.21 g/mol
InChI Key: CKEZOUSRIZFLQE-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” likely belongs to the class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. They are known to exhibit a wide range of biological activities and are used in the pharmaceutical and agrochemical industries .


Synthesis Analysis

While specific synthesis methods for “3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” were not found, pyrazole derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves the construction of the pyrazole ring or the functionalization of preformed pyrazole rings .


Molecular Structure Analysis

The molecular structure of “3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” would likely be elucidated using techniques such as single-crystal X-ray diffraction . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Scientific Research Applications

Antimicrobial Activity

3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. For example, compounds synthesized using similar pyrazole derivatives demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in addressing bacterial and fungal infections (Hamed et al., 2020). Similarly, other studies have shown that pyrazole-based compounds have broad-spectrum antimicrobial activities, which could be significant in developing new antimicrobial agents (Bhat et al., 2016).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of pyrazole derivatives have been a subject of interest in scientific research. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, providing insights into the molecular structure and potential for further chemical modifications (Xu & Shi, 2011).

Biological Activity Studies

Pyrazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic properties. These studies suggest the potential of these compounds in developing new therapeutic agents (Viveka et al., 2015).

Photophysical Studies

The photophysical properties of pyrazole derivatives are also an area of research interest. For instance, the emission spectrum and solvatochromic properties of certain pyrazole compounds have been studied, which could have implications in material science and photonics applications (Singh et al., 2013).

Safety And Hazards

Pyrazole derivatives can be hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, and appropriate safety measures should be taken.

Future Directions

Pyrazole derivatives have extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products. These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEZOUSRIZFLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375282
Record name 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

350988-62-4
Record name 3-(4-Methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350988-62-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MJ Farshami, M Nikpassand, LZ Fekri - Russian Journal of Organic …, 2022 - Springer
Tannic acid‐functionalized silica‐coated Fe 3 O 4 nanoparticles (Fe 3 O 4 @SiO 2 @tannic acid) were synthesized and characterized by transmission electron microscopy (TEM), field …
Number of citations: 2 link.springer.com
HB Patel, JD Gohil, MP Patel - Monatshefte für Chemie-Chemical Monthly, 2017 - Springer
An efficient method for the synthesis of fused pyran derivatives has been developed by a one-pot, three-component, solvent-free reaction of 1H-pyrazole-4-carbaldehyde and various …
Number of citations: 3 link.springer.com
G Rathinavel, KL Senthilkumar - ijbpr.com
Isoniazid condensed with different derivatives of acetophenone to form hydrazones, using Vilsmeier-Haack reagent to form free aldehyde which on reacts with different free amide (R-…
Number of citations: 0 www.ijbpr.com
AM Islor, S Malladi, S Telkar, T Gerber… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C23H27N3O4, the dihydropyridine ring adopts a 1,4B conformation. Intramolecular C—H⋯O contacts occur. In the crystal, N—H⋯O and N—H⋯N hydrogen bonds …
Number of citations: 15 scripts.iucr.org
KS Wen, HY Lin, YY Huang, K Kaneko… - Medicinal Chemistry …, 2012 - Springer
Chemoselective microwave-assisted amidination was successfully developed to synthesize 1H-pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-azadienes. All of the starting …
Number of citations: 14 link.springer.com
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org
AK Verma, A Martin, AK Singh - academia.edu
A new series of novel derivatives of pyrazole were synthesized. These derivatives were identified on the basis of melting point range, Rf values, IR and 1 H NMR spectral analysis. The …
Number of citations: 0 www.academia.edu
AK Verma, A Martin, AK Singh - Asian Journal of Biomedical and …, 2014 - academia.edu
A new series of novel derivatives of pyrazole were synthesized. These derivatives were identified on the basis of melting point range, Rf values, IR and 1H NMR spectral analysis. The …
Number of citations: 9 www.academia.edu
温國山 - 2012 - 中國醫藥大學
Number of citations: 0

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